Glycyl-L-cysteinylglycyl-L-serylglycylglycylglycylglycyl-L-serine
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Overview
Description
Glycyl-L-cysteinylglycyl-L-serylglycylglycylglycylglycyl-L-serine is a peptide compound composed of multiple amino acids. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The unique sequence of amino acids in this peptide may confer specific biochemical properties that can be harnessed for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-cysteinylglycyl-L-serylglycylglycylglycylglycyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid (L-serine) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid (glycine) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid in the sequence.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers to streamline the SPPS process. These machines can handle multiple synthesis cycles efficiently, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Glycyl-L-cysteinylglycyl-L-serylglycylglycylglycylglycyl-L-serine can undergo various chemical reactions, including:
Oxidation: The cysteine residue can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: Amino acid residues can be substituted with other amino acids or chemical groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Various protecting groups and coupling reagents are used during SPPS to ensure selective reactions.
Major Products Formed
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with altered amino acid sequences or chemical functionalities.
Scientific Research Applications
Glycyl-L-cysteinylglycyl-L-serylglycylglycylglycylglycyl-L-serine has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications due to its ability to modulate biological processes.
Industry: Utilized in the development of peptide-based materials and biotechnological applications.
Mechanism of Action
The mechanism of action of Glycyl-L-cysteinylglycyl-L-serylglycylglycylglycylglycyl-L-serine involves its interaction with specific molecular targets. The cysteine residue can form disulfide bonds, influencing protein structure and function. Additionally, the serine residues may participate in phosphorylation events, modulating signaling pathways. The overall effect of this peptide depends on its sequence and the specific biological context in which it is used.
Comparison with Similar Compounds
Similar Compounds
Glycyl-L-serine: A simpler peptide with fewer amino acids.
Glycyl-L-cysteine: Contains a cysteine residue but lacks the additional glycine and serine residues.
L-serylglycylglycine: Another peptide with a different sequence of amino acids.
Uniqueness
Glycyl-L-cysteinylglycyl-L-serylglycylglycylglycylglycyl-L-serine is unique due to its specific sequence, which combines multiple glycine residues with cysteine and serine. This combination may confer unique biochemical properties, such as enhanced stability, specific binding affinities, and distinct biological activities.
Properties
CAS No. |
444022-94-0 |
---|---|
Molecular Formula |
C21H35N9O12S |
Molecular Weight |
637.6 g/mol |
IUPAC Name |
(2S)-2-[[2-[[2-[[2-[[2-[[(2S)-2-[[2-[[(2R)-2-[(2-aminoacetyl)amino]-3-sulfanylpropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C21H35N9O12S/c22-1-13(33)30-12(9-43)20(40)27-6-18(38)28-10(7-31)19(39)26-4-16(36)24-2-14(34)23-3-15(35)25-5-17(37)29-11(8-32)21(41)42/h10-12,31-32,43H,1-9,22H2,(H,23,34)(H,24,36)(H,25,35)(H,26,39)(H,27,40)(H,28,38)(H,29,37)(H,30,33)(H,41,42)/t10-,11-,12-/m0/s1 |
InChI Key |
CFBHJTAZCMGTHA-SRVKXCTJSA-N |
Isomeric SMILES |
C([C@@H](C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)N[C@@H](CO)C(=O)O)NC(=O)CNC(=O)[C@H](CS)NC(=O)CN)O |
Canonical SMILES |
C(C(C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NC(CO)C(=O)O)NC(=O)CNC(=O)C(CS)NC(=O)CN)O |
Origin of Product |
United States |
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